2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
CAS No.: 1451392-24-7
Cat. No.: VC8241584
Molecular Formula: C10H15BO4
Molecular Weight: 210.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1451392-24-7 |
|---|---|
| Molecular Formula | C10H15BO4 |
| Molecular Weight | 210.04 g/mol |
| IUPAC Name | [4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid |
| Standard InChI | InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3 |
| Standard InChI Key | MTUFCHIWJUFOOZ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O |
| Canonical SMILES | B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of this compound is [4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid, with a molecular formula of C₁₀H₁₅BO₄ and a molecular weight of 210.04 g/mol . The boronic acid functional group (-B(OH)₂) is attached to a phenyl ring substituted at the 2- and 3-positions with methyl groups and at the 4-position with a methoxymethoxy (-OCH₂OCH₃) group. This substitution pattern introduces steric and electronic effects that influence its reactivity and stability.
Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 235–242°C (lit.) | |
| Boiling Point | 335.8±52.0°C (Predicted) | |
| Density | 1.11±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol | |
| pKa | 9.08±0.11 (Predicted) |
The methoxymethoxy group enhances solubility in polar organic solvents compared to simpler phenylboronic acids, while the methyl groups provide steric hindrance that can modulate reaction selectivity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid typically involves multi-step functionalization of a pre-substituted phenyl ring. Modern approaches leverage flow chemistry techniques to optimize intermediates’ stability and yield . A representative pathway includes:
-
Friedel-Crafts Alkylation: Introduction of methyl groups at the 2- and 3-positions of a methoxymethoxy-substituted benzene derivative.
-
Borylation: Transmetallation using boron tribromide (BBr₃) or pinacol boronic ester formation under inert conditions .
Industrial-scale production often employs continuous flow reactors to mitigate challenges associated with boronic acid hydrolysis and protodeboronation .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. The methoxymethoxy group’s electron-donating nature enhances the boronic acid’s nucleophilicity, facilitating coupling with aryl halides under mild conditions . For example:
where X = Cl, Br, or I .
Oxidation and Functionalization
The boronic acid group can be oxidized to a phenol derivative using hydrogen peroxide, enabling further derivatization:
This reactivity is exploited in protecting-group strategies during multi-step syntheses .
Comparative Analysis with Analogous Compounds
3,5-Dimethyl-4-methoxyphenylboronic Acid (CAS 301699-39-8)
| Property | 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic Acid | 3,5-Dimethyl-4-methoxyphenylboronic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₁₅BO₄ | C₉H₁₃BO₃ |
| Melting Point | 235–242°C | 235–242°C |
| Substituent Positions | 2,3-dimethyl; 4-methoxymethoxy | 3,5-dimethyl; 4-methoxy |
| Solubility | Methanol | Methanol |
The positional isomerism in the methyl groups and the methoxy vs. methoxymethoxy substituents significantly alter electronic distribution, impacting reactivity in cross-coupling reactions .
Challenges and Future Directions
Despite its utility, the compound’s sensitivity to moisture and protic solvents necessitates stringent handling under inert atmospheres. Future research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume